![molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6](/img/structure/B2554235.png)
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring and a quinazolinone ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectral and elemental analyses . The presence of the triazolo and quinazolinone rings would be evident in these analyses.Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the reactive centers of the molecule, which include the amide, amine, carbonyl, azide, and alkyne groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple heterocyclic rings and functional groups would likely make this compound highly reactive .Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
Studies on triazoloquinazoline derivatives, such as those by Francis et al. (1988), have revealed significant insights into their structure-activity relationships, particularly as adenosine antagonists. This research unveiled a potent adenosine antagonist (CGS 15943) during the search for benzodiazepine receptor modulators, highlighting the versatility of triazoloquinazoline compounds in interacting with multiple receptor types. The structural manipulations and their impacts on biological activity provide a foundation for understanding how modifications, such as those in 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide, could affect its biological properties and potential applications in scientific research (Francis et al., 1988).
Pharmacological Investigations
Further investigations into similar compounds, such as those conducted by Alagarsamy et al. (2007, 2008), have demonstrated the potential of triazoloquinazoline derivatives as H1-antihistaminic agents. These studies synthesized novel derivatives and evaluated their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Such research underscores the potential therapeutic applications of triazoloquinazoline derivatives in treating allergies and asthma, suggesting possible areas of application for 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide in pharmacological research (Alagarsamy et al., 2007); (Alagarsamy et al., 2008).
Chemical Analysis and Method Development
Research on related compounds has also extended to the development of analytical methods, as demonstrated by Brubaker and Williams (1989). They developed a sensitive and specific assay for a triazoloquinazolin-5-imine compound and its metabolite, using reversed-phase high-performance liquid chromatography with fluorescence detection. This work highlights the importance of analytical method development in supporting pharmacokinetic and pharmacodynamic studies of triazoloquinazoline derivatives, which could be applicable to compounds like 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide (Brubaker & Williams, 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERVYVYMCNHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
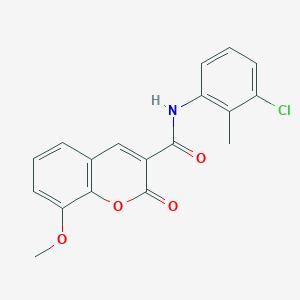
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
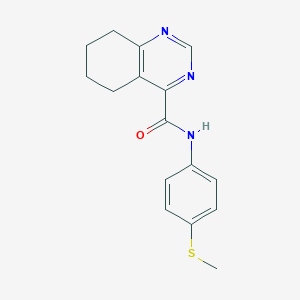
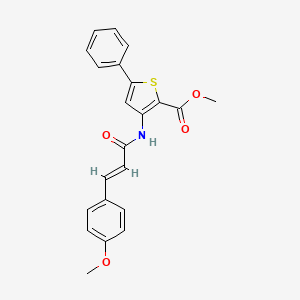
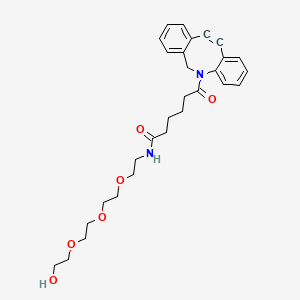
![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)
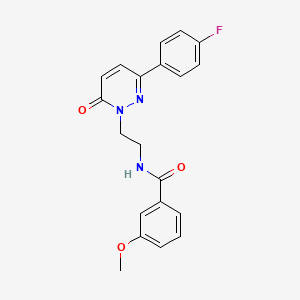

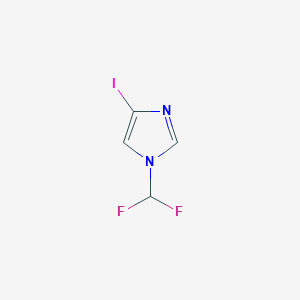
![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)